Potassium peroxide

Description

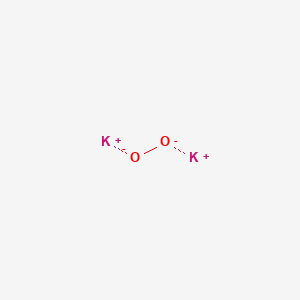

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQBEVHPUKOQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O2 | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066143 | |

| Record name | Dipotassium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.195 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium peroxide appears as a yellow granular solid. Mixtures of potassium peroxide and combustible material readily ignited by friction, heat or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupture of the container. Used as a bleach., Yellow solid; [Hawley] | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reacts with water | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999), greater than 1 at 20 °C | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow amorphous solid, WHITE POWDER | |

CAS No. |

17014-71-0 | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium peroxide (K2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

914 °F (USCG, 1999), 490 °C | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Potassium Peroxide from Potassium Metal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of potassium peroxide (K₂O₂) from potassium metal. It details the core chemical principles, experimental protocols, and safety considerations essential for the successful and safe laboratory-scale preparation of this highly reactive inorganic compound. The primary synthesis route via controlled oxidation of potassium metal is discussed in depth, alongside considerations of common byproducts such as potassium superoxide (KO₂) and potassium oxide (K₂O). This document is intended to serve as a practical resource for researchers and professionals requiring a thorough understanding of this compound synthesis.

Introduction

This compound (K₂O₂) is a yellow amorphous solid that holds significance as a strong oxidizing agent.[1] Its utility spans various applications, including its use as a bleaching agent and for air purification. The synthesis of this compound is primarily achieved through the direct reaction of potassium metal with oxygen.[1][2] However, the reaction is highly sensitive to conditions, with the formation of potassium superoxide (KO₂) favored in the presence of excess oxygen.[3] This guide focuses on the controlled synthesis of this compound from potassium metal, providing the necessary technical details for its preparation in a research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | K₂O₂ | [1] |

| Molar Mass | 110.196 g/mol | [1] |

| Appearance | Yellow amorphous solid | [1] |

| Melting Point | 490 °C (decomposes) | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -496 kJ·mol⁻¹ | [1] |

| Reactivity with Water | Reacts violently to form potassium hydroxide and oxygen | [1] |

Synthesis of this compound from Potassium Metal

The synthesis of this compound from potassium metal involves the controlled oxidation of the metal. The key to obtaining this compound as the major product is to limit the supply of oxygen; an excess of oxygen will lead to the formation of potassium superoxide (KO₂).

The balanced chemical equation for the formation of this compound is:

2K + O₂ → K₂O₂

Experimental Protocol: Controlled Oxidation of Potassium Metal

This protocol describes a general method for the synthesis of this compound by the direct oxidation of potassium metal.

Materials:

-

Potassium metal, high purity

-

Dry oxygen gas

-

Inert gas (e.g., Argon)

-

Anhydrous solvent for washing (e.g., diethyl ether)

Equipment:

-

Glove box with an inert atmosphere

-

Reaction tube (e.g., quartz or borosilicate glass)

-

Furnace with temperature control

-

Gas flow meters

-

Schlenk line for handling air-sensitive materials

Procedure:

-

Preparation of Potassium: Inside a glove box, a known quantity of high-purity potassium metal is cleaned of any surface oxides and placed into the reaction tube.

-

Inert Atmosphere: The reaction tube is sealed and connected to a Schlenk line. The tube is then evacuated and backfilled with an inert gas, such as argon, several times to remove any residual air and moisture.

-

Reaction: A controlled flow of dry oxygen gas is introduced into the reaction tube. The reaction is often initiated by gently heating the potassium metal. The temperature should be carefully controlled, as the reaction is exothermic. A temperature range of 200-300°C is typically employed.

-

Monitoring: The reaction is monitored by observing the consumption of the potassium metal and the formation of a yellow solid product. The flow of oxygen is stopped once the desired amount of potassium has reacted.

-

Cooling and Isolation: The reaction tube is cooled to room temperature under an inert atmosphere. The product, primarily this compound, is then collected inside the glove box.

-

Purification (Optional): The crude product may contain unreacted potassium metal and other potassium oxides. The unreacted potassium can be removed by distillation under vacuum at elevated temperatures.

Yield and Purity:

The yield and purity of this compound are highly dependent on the precise control of the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature. Yields can vary, and the final product is often a mixture of this compound, potassium superoxide, and unreacted potassium.

Signaling Pathways and Logical Relationships

The reaction pathway for the oxidation of potassium metal is influenced by the availability of oxygen. The following diagram illustrates the relationship between the reactants and the potential products.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound from potassium metal.

Safety and Handling

Potassium Metal:

-

Potassium is a highly reactive alkali metal that reacts violently with water, releasing flammable hydrogen gas which can ignite.

-

It should be handled under an inert atmosphere (e.g., in a glove box) or under a layer of anhydrous mineral oil.

-

Personal protective equipment (PPE), including safety glasses, a face shield, and fire-retardant gloves, is mandatory.

This compound:

-

This compound is a strong oxidizing agent and can react explosively with organic materials and reducing agents.

-

It reacts violently with water.

-

Avoid contact with skin and eyes, as it is corrosive.

-

Store in a cool, dry, well-ventilated area away from combustible materials.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of this compound.

| Parameter | Condition | Notes |

| Reactants | Potassium Metal, Dry Oxygen Gas | High purity reactants are crucial. |

| Atmosphere | Inert (Argon) followed by controlled O₂ | Prevents formation of superoxide and nitride. |

| Temperature | 200 - 300 °C | Careful control is necessary to manage the exothermic reaction. |

| Oxygen Supply | Limited/Stoichiometric | Critical for maximizing K₂O₂ yield over KO₂. |

| Product Appearance | Yellow solid |

Conclusion

The synthesis of this compound from potassium metal is a feasible laboratory procedure that requires stringent control over reaction conditions, particularly the oxygen supply, to favor the formation of the desired peroxide over the superoxide. Adherence to rigorous safety protocols for handling potassium metal and the resulting peroxide product is of paramount importance. This guide provides a foundational understanding and a general experimental framework for researchers undertaking this synthesis. Further optimization of reaction parameters may be necessary to achieve high yields and purity of this compound for specific research applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium peroxide (K₂O₂) is an inorganic compound that holds significant interest in various scientific and industrial fields due to its strong oxidizing properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of its reactive and analytical pathways. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and application of this versatile compound.

Physical Properties

This compound is a yellow, amorphous solid at room temperature. It is a highly reactive substance, particularly with water and combustible materials. Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | K₂O₂ | |

| Molar Mass | 110.196 g/mol | |

| Appearance | Yellow amorphous solid | |

| Melting Point | 490 °C (914 °F; 763 K) | |

| Density | > 1 g/cm³ | |

| Solubility in Water | Reacts with water | |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -496 kJ/mol | |

| Standard Molar Entropy (S⦵₂₉₈) | 113 J·mol⁻¹·K⁻¹ |

Chemical Properties

This compound is a potent oxidizing agent, a characteristic that defines its chemical reactivity. It is thermally stable to a certain degree but decomposes upon strong heating. Its reactivity with various substances is detailed below.

Reactivity with Water

This compound reacts exothermically with water to produce potassium hydroxide and oxygen gas. This reaction can be vigorous and may lead to the ignition of combustible materials in the vicinity.

Reaction Equation: 2K₂O₂ + 2H₂O → 4KOH + O₂

Reaction with Acids

When treated with acids, this compound yields hydrogen peroxide and the corresponding potassium salt.

Reaction Equation (with HCl): K₂O₂ + 2HCl → 2KCl + H₂O₂

Oxidizing Properties

As a strong oxidizing agent, this compound can react vigorously with organic materials, reducing agents, and metals, often leading to combustion or explosion. This property is harnessed in applications such as bleaching.

Experimental Protocols

Synthesis of this compound

1. Direct Oxidation of Potassium Metal

This method involves the controlled reaction of potassium metal with oxygen.

-

Materials: Potassium metal, dry oxygen gas, reaction tube (quartz or hard glass), heating apparatus.

-

Procedure:

-

Place a known quantity of freshly cut potassium metal in a clean, dry reaction tube.

-

Gently heat the potassium metal under a stream of dry oxygen. The flow of oxygen should be carefully controlled to avoid the formation of potassium superoxide (KO₂).

-

The reaction is typically carried out at a temperature range of 200-300°C.

-

Continue the reaction until the potassium metal is completely converted to a yellow solid, which is primarily this compound.

-

Cool the reaction tube under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.

-

The product can be purified by sublimation under vacuum.

-

-

Safety Precautions: This reaction is highly exothermic and should be conducted in a fume hood behind a safety shield. Potassium metal is highly reactive and must be handled with care, avoiding contact with water and air. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.

2. Thermal Decomposition of Potassium Superoxide

This compound can also be prepared by the thermal decomposition of potassium superoxide.

-

Materials: Potassium superoxide (KO₂), vacuum furnace or tube furnace, inert atmosphere supply (argon or nitrogen).

-

Procedure:

-

Place a known amount of potassium superoxide in a crucible suitable for high-temperature reactions.

-

Heat the potassium superoxide in a vacuum furnace or a tube furnace under an inert atmosphere to approximately 290°C.

-

Maintain this temperature to allow for the decomposition of potassium superoxide into this compound and oxygen gas.

-

The reaction is complete when the evolution of oxygen ceases.

-

Cool the product to room temperature under an inert atmosphere.

-

-

Reaction Equation: 2KO₂ → K₂O₂ + O₂

-

Safety Precautions: Potassium superoxide is a strong oxidizing agent and should be handled with care. The decomposition process should be carried out in a well-ventilated area or a fume hood. High temperatures are involved, so appropriate thermal protection is necessary.

Analysis of this compound Purity by Titration

The purity of a this compound sample can be determined by redox titration with a standardized solution of potassium permanganate.

-

Principle: this compound reacts with sulfuric acid to form hydrogen peroxide, which is then titrated with a standard solution of potassium permanganate. The permanganate ion (MnO₄⁻) is reduced to manganese(II) ion (Mn²⁺), while the hydrogen peroxide is oxidized to oxygen gas. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

-

Reagents:

-

This compound sample

-

Standardized ~0.1 N potassium permanganate (KMnO₄) solution

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

-

Procedure:

-

Accurately weigh a sample of this compound (approximately 0.1-0.2 g) and dissolve it in a known volume of cold, dilute sulfuric acid. This solution should be prepared immediately before titration to minimize the decomposition of hydrogen peroxide.

-

Titrate the resulting solution with the standardized potassium permanganate solution.

-

The endpoint is reached when a faint pink color persists for at least 30 seconds.

-

Record the volume of potassium permanganate solution used.

-

Calculate the purity of the this compound sample based on the stoichiometry of the reaction.

-

-

Reaction Equations:

-

K₂O₂ + H₂SO₄ → K₂SO₄ + H₂O₂

-

2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 5O₂ + 8H₂O

-

-

Safety Precautions: Potassium permanganate is a strong oxidizing agent. Sulfuric acid is corrosive. Handle all chemicals with appropriate PPE in a fume hood.

Visualizations

Reaction of this compound with Water

The following diagram illustrates the reaction pathway of this compound with water, leading to the formation of potassium hydroxide and the release of oxygen gas.

Experimental Workflow for Purity Analysis by Titration

This diagram outlines the key steps in determining the purity of a this compound sample using redox titration.

Logical Relationship in the Synthesis of this compound

This diagram illustrates the logical flow and the necessary conditions for the synthesis of this compound from its elemental constituents.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Potassium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous potassium peroxide (K₂O₂), a compound of interest for its strong oxidizing properties and potential applications in various chemical syntheses. This document collates crystallographic data, details experimental methodologies for its synthesis and characterization, and presents a logical workflow for its structural determination.

Core Crystallographic Data

Anhydrous this compound crystallizes in the orthorhombic system. The most stable and experimentally observed structure belongs to the Cmce space group. A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal System and Space Group

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| Space Group Number | 64 |

Table 2: Lattice Parameters

| Parameter | Value (Å) |

| a | 6.69 |

| b | 6.97 |

| c | 6.45 |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Unit Cell Volume | 300.63 |

Data sourced from the Materials Project.

Table 3: Atomic Coordinates and Wyckoff Positions

| Element | Wyckoff Symbol | x | y | z |

| K | 8e | 0.75 | 0.840805 | 0.75 |

| O | 8f | 0.5 | 0.912065 | 0.43078 |

Fractional atomic coordinates for the conventional unit cell.

Table 4: Selected Bond Lengths

| Bond | Length (Å) |

| K-O | 2.67 - 2.70 |

| O-O | 1.52 |

The K⁺ ion is in a 6-coordinate geometry with six equivalent O¹⁻ atoms. The O¹⁻ ion is in a 7-coordinate geometry with six equivalent K⁺ atoms and one other O¹⁻ atom.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and structural analysis of anhydrous this compound.

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound is typically achieved through the direct oxidation of potassium metal.[1]

Materials:

-

Potassium metal

-

Oxygen gas (high purity)

-

Inert solvent (e.g., liquid ammonia)

-

Reaction vessel (e.g., a sealed tube or a flow reactor)

Procedure:

-

Preparation of Reactants: A known quantity of potassium metal is cleaned of any surface oxides under an inert atmosphere (e.g., in a glovebox filled with argon). The metal is then placed in the reaction vessel.

-

Reaction with Oxygen: A controlled stream of high-purity oxygen gas is introduced into the reaction vessel. The reaction is often carried out at elevated temperatures to facilitate the oxidation process. The stoichiometry of the reactants (potassium and oxygen) is carefully controlled to favor the formation of the peroxide (K₂O₂) over the oxide (K₂O) or superoxide (KO₂).[1]

-

Alternative Method using Liquid Ammonia: Potassium metal is dissolved in liquid ammonia to form a characteristic blue solution. Controlled introduction of oxygen gas into this solution leads to the precipitation of this compound. The ammonia is then evaporated to yield the solid product.

-

Product Isolation and Storage: The resulting this compound, a yellow-white solid, is handled exclusively under an inert and dry atmosphere due to its high reactivity with water and carbon dioxide.[2] It should be stored in a tightly sealed container in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of anhydrous this compound is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Goniometer

-

Detector (e.g., CCD or CMOS detector)

-

Cryostream (for low-temperature data collection)

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of K₂O₂ is selected under a microscope in an inert oil to prevent decomposition. The crystal, typically with dimensions in the range of 0.1-0.3 mm, is mounted on a goniometer head using a cryoloop.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation. The unit cell parameters are determined from initial diffraction images. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the detector recording the diffraction pattern at each step.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods against the experimental diffraction data to achieve the best possible fit between the observed and calculated structure factors.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of anhydrous this compound to its structural elucidation.

Caption: Experimental workflow for the synthesis and crystallographic analysis of anhydrous this compound.

References

An In-depth Technical Guide on the Thermodynamic Data for the Formation of Potassium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of potassium peroxide (K₂O₂). It includes key thermodynamic parameters, detailed experimental methodologies for their determination, and a visual representation of the formation pathway. This information is critical for professionals working in fields where the chemical properties and stability of peroxides are of interest.

Thermodynamic Data for this compound Formation

The formation of this compound from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound under standard conditions. The key thermodynamic parameters for the formation of one mole of solid this compound (K₂O₂) at 298.15 K (25 °C) and 1 atm are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value |

| Standard Enthalpy of Formation | ΔH°f | -496 kJ/mol[1][2][3] |

| Standard Gibbs Free Energy of Formation | ΔG°f | -429.7 kJ/mol[4][5] |

| Standard Molar Entropy | S° | 113 J/(mol·K)[1][4] |

Note: The values presented are collated from multiple reputable sources and represent the accepted thermodynamic data.

Experimental Protocols for Determining Thermodynamic Data

The determination of the thermodynamic data for this compound formation involves precise calorimetric measurements. While specific, detailed experimental protocols for K₂O₂ are not extensively published in readily available literature, the following methodologies are standard for determining the heats of formation of reactive metal oxides.

2.1. Synthesis of this compound for Calorimetric Analysis

A primary challenge in the study of this compound is its highly reactive nature. It can be prepared through the controlled oxidation of potassium metal. One common method involves the reaction of potassium with a stoichiometric amount of oxygen in liquid ammonia, which allows for a more controlled reaction compared to direct oxidation in air.[6] Another approach is the thermal decomposition of potassium superoxide (KO₂) in a vacuum.[6] For calorimetric measurements, the purity of the synthesized K₂O₂ is paramount and must be verified using techniques such as X-ray diffraction (XRD) and chemical analysis.

2.2. High-Temperature Oxide Melt Solution Calorimetry

A robust method for determining the enthalpy of formation of refractory or highly reactive oxides is high-temperature oxide melt solution calorimetry.

-

Apparatus: A Calvet-type twin microcalorimeter is typically employed. The core of the apparatus consists of two identical sample chambers surrounded by a series of thermocouples that measure the heat flow. The entire setup is housed in a furnace capable of maintaining a constant high temperature, often in the range of 700-800 °C.

-

Solvent: A molten salt, such as sodium molybdate (3Na₂O·4MoO₃) or lead borate (2PbO·B₂O₃), is used as the calorimetric solvent. This solvent is chosen for its ability to dissolve the metal oxide and its constituent elements, and for its thermal stability at the operating temperature.

-

Procedure:

-

A precisely weighed pellet of the synthesized this compound is dropped from room temperature into the molten solvent within the calorimeter, which is maintained at a constant high temperature.

-

The heat flow resulting from the dissolution of the sample is measured by the surrounding thermocouples. This measurement gives the enthalpy of the drop solution.

-

In separate experiments, the enthalpies of drop solution for potassium metal and oxygen (or a suitable precursor that decomposes to yield oxygen) are also measured in the same solvent and under the same conditions.

-

By applying Hess's Law, the enthalpy of formation of this compound can be calculated from the difference between the enthalpies of the drop solution of the products (K₂O₂) and the reactants (2K + O₂).

-

2.3. Calculation of Gibbs Free Energy and Entropy of Formation

The standard Gibbs free energy of formation (ΔG°f) can be calculated from the standard enthalpy of formation (ΔH°f) and the standard entropy of formation (ΔS°f) using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

The standard entropy of formation (ΔS°f) is determined by measuring the absolute entropies (S°) of this compound and its constituent elements (potassium and oxygen) at the standard temperature of 298.15 K. These absolute entropies are typically determined from heat capacity measurements down to near absolute zero.

Visualization of the Formation Pathway

The formation of this compound from its elements can be represented as a straightforward chemical reaction. The following diagram illustrates this fundamental process.

Caption: Formation of solid this compound from solid potassium and gaseous oxygen.

References

The Genesis of a Class of Compounds: Thénard's Discovery of Potassium Peroxide

A Technical Account for the Modern Researcher

In 1811, the landscape of inorganic chemistry was significantly altered by the work of French chemists Louis Jacques Thénard and Joseph Louis Gay-Lussac. Their collaborative investigations into the nature of alkali metals led to the identification of a new class of oxygen-rich compounds, beginning with the discovery of potassium peroxide (K₂O₂).[1] This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the historical experiments conducted by Thénard, presenting a detailed account of the methodologies, the (limited) quantitative data available from the era, and a modern interpretation of the chemical processes involved.

Historical Context and Initial Discovery

Working in the wake of Humphry Davy's isolation of potassium in 1807, Thénard and Gay-Lussac developed a chemical method to produce the highly reactive alkali metal in larger quantities. Their seminal work, "Recherches physico-chimiques," published in 1811, details their extensive experiments on the properties of potassium, including its reactions with oxygen. It was during these investigations that they observed the formation of a compound with a higher oxygen content than the then-known potassium oxide (K₂O).[1]

Their initial observations noted that when potassium was burned in a limited supply of dry air or pure oxygen, it formed a yellow, amorphous solid.[1] This substance was found to be a powerful oxidizing agent, reacting vigorously with water and other substances, a behavior distinct from the known potassium oxide.

Experimental Protocols of Thénard

The experimental protocols of the early 19th century lacked the precision of modern chemical synthesis. However, a detailed reconstruction of Thénard's methodology for the preparation of this compound can be derived from their 1811 publication.

Preparation of Metallic Potassium

Prior to the synthesis of the peroxide, Thénard and Gay-Lussac devised a method to produce potassium metal, which was the essential starting material.

-

Apparatus: A gun barrel was used as a high-temperature reactor.

-

Reactants: Fused potash (potassium hydroxide, KOH) and iron filings.

-

Procedure:

-

The iron filings were placed inside the gun barrel and heated to a high temperature.

-

Fused potash was then brought into contact with the hot iron.

-

The chemical reaction produced a vapor of metallic potassium.

-

This vapor was then condensed in a cooled receiver connected to the barrel.

-

Synthesis of this compound

The newly prepared potassium metal was then used to synthesize the peroxide.

-

Apparatus: A glass tube or vessel that could be supplied with a controlled flow of oxygen.

-

Reactants: Freshly prepared metallic potassium and a source of dry oxygen.

-

Procedure:

-

A piece of potassium was placed in the glass tube.

-

A gentle stream of dry oxygen was passed over the potassium at a controlled temperature, likely near or slightly above room temperature to initiate the reaction without promoting the formation of the superoxide.[1]

-

The potassium was observed to ignite and burn, reacting with the oxygen.

-

The reaction was carried out with a limited supply of oxygen to favor the formation of the peroxide (K₂O₂) over the superoxide (KO₂).[1]

-

The product was a yellow, flaky solid.

-

Quantitative Data from Thénard's Experiments

Quantitative analysis in the early 19th century was rudimentary. Thénard and Gay-Lussac's work was more observational and qualitative in nature. The primary quantitative insight from their 1811 report was the observation that upon combustion, potassium absorbed approximately three times the volume of oxygen required to form the simple oxide (potash, K₂O). While not precise by modern standards, this was a crucial piece of evidence indicating the existence of a higher oxide of potassium.

| Parameter | Observation by Thénard and Gay-Lussac (1811) | Modern Interpretation |

| Oxygen Consumption | Potassium absorbs approximately 3 times the oxygen required to form K₂O. | 2K + O₂ → K₂O₂ (This stoichiometry does not align with a simple threefold increase in oxygen compared to 4K + O₂ → 2K₂O. The historical observation was likely an approximation or influenced by the formation of some superoxide, KO₂, which has a higher oxygen-to-potassium ratio.) |

| Product Appearance | Yellow, granular or amorphous solid.[1] | Consistent with the known appearance of this compound. |

| Reactivity with Water | Violent, exothermic reaction producing potassium hydroxide and oxygen gas.[1] | 2K₂O₂ + 2H₂O → 4KOH + O₂ |

| Reactivity with Acids | Reaction yields hydrogen peroxide.[1] | K₂O₂ + 2HCl → 2KCl + H₂O₂ |

Experimental and Logical Workflow

The logical progression of Thénard's work, from the preparation of the starting material to the synthesis and characterization of the new oxide, can be visualized as follows:

Caption: Experimental workflow for the synthesis and characterization of this compound by Thénard.

Chemical Reaction Pathway

The primary chemical reaction for the formation of this compound as conducted by Thénard can be represented as a direct combination of the elements.

Caption: Reaction pathway for the formation of this compound from potassium and oxygen.

Conclusion

The discovery of this compound by Louis Jacques Thénard, in collaboration with Joseph Louis Gay-Lussac, was a landmark achievement in chemistry. It not only introduced a new compound but also laid the foundational work for the understanding of peroxide chemistry as a whole.[1] Thénard's subsequent isolation of hydrogen peroxide in 1818, by treating barium peroxide with acid, further illuminated the nature of the peroxide bond and its significance. While the experimental techniques of the era lacked the sophistication and quantitative rigor of modern science, the logical and observational approach of Thénard provided the crucial first steps in understanding this important class of chemical compounds. His work serves as a testament to the power of careful observation and systematic experimentation in scientific discovery.

References

A Comprehensive Technical Guide to Potassium Peroxide for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium peroxide (K₂O₂), detailing its chemical identity, physicochemical properties, synthesis, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development who utilize or are investigating the applications of this powerful oxidizing agent.

Chemical Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 17014-71-0[1]

-

Synonyms: Dithis compound, Potassium oxide (K₂(O₂))[2]

Physicochemical and Thermochemical Data

The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | References |

| Molecular Formula | K₂O₂ | [1] |

| Molar Mass | 110.196 g/mol | [1] |

| Appearance | Yellow amorphous or granular solid | [1][3][4] |

| Melting Point | 490 °C (decomposes) | [3][4] |

| Density | >1 g/cm³ | [3][4] |

| Solubility in Water | Reacts violently with water | [1][4] |

| Crystal Structure | Orthorhombic | [3] |

| Space Group | Cmce (No. 64) | [3] |

| Unit Cell Dimensions | a = 6.69 Å, b = 6.97 Å, c = 6.45 Å | [3] |

| Standard Enthalpy of Formation (ΔH f⁰) | -496 kJ/mol | [1][3] |

| Standard Molar Entropy (S⁰) | 113 J·mol⁻¹·K⁻¹ | [3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Direct Oxidation of Potassium Metal

This method involves the controlled oxidation of potassium metal.

-

Materials: Potassium metal, Oxygen gas (limited supply).

-

Procedure:

-

Place a known quantity of freshly cut potassium metal in a combustion boat.

-

Introduce the boat into a tube furnace.

-

Heat the furnace while passing a limited and controlled flow of dry oxygen gas over the potassium. The reaction is: 2 K + O₂ → K₂O₂.[3]

-

The formation of a yellow solid indicates the production of this compound. Note that this method may also produce potassium oxide (K₂O) and potassium superoxide (KO₂).[3]

-

Cool the product under an inert atmosphere before handling.

-

Method 2: Thermal Decomposition of Potassium Superoxide

This method yields a purer form of this compound.

-

Materials: Potassium superoxide (KO₂).

-

Procedure:

-

Place potassium superoxide in a vacuum-compatible furnace.

-

Heat the potassium superoxide to approximately 400°C under vacuum.[4]

-

The decomposition reaction is: 2 KO₂ → K₂O₂ + O₂.

-

Maintain the temperature until the evolution of oxygen ceases.

-

Cool the resulting this compound to room temperature under vacuum or an inert atmosphere.

-

Characterization of this compound

A general workflow for the characterization of synthesized this compound is outlined below.

-

Visual Inspection: Observe the color and form of the product. This compound is typically a yellow solid.[1][3][4]

-

X-Ray Diffraction (XRD): Confirm the crystal structure and phase purity of the synthesized material. The expected crystal structure is orthorhombic with the space group Cmce.[3]

-

Raman Spectroscopy: Identify the peroxide O-O stretch, which is a characteristic vibrational mode for peroxides.

-

Thermal Analysis (TGA/DSC): Determine the thermal stability and decomposition temperature of the product.

-

Quantitative Analysis of Peroxide Content: The peroxide content can be indirectly determined by reacting a known amount of the sample with water and then titrating the resulting hydrogen peroxide with a standardized solution of potassium permanganate.

Application in Pharmaceutical Stress Testing

This compound, as a strong oxidizing agent, can be utilized in the forced degradation studies of drug substances and products to assess their oxidative stability. A general protocol, adapted from the use of other peroxide-based stressors, is provided.

-

Objective: To evaluate the oxidative degradation profile of a drug substance.

-

Materials: Drug substance, this compound, suitable solvent system for the drug substance, HPLC-UV/MS system.

-

Procedure:

-

Prepare a solution of the drug substance in a suitable solvent.

-

Introduce a controlled amount of this compound to the solution to initiate oxidative stress. The concentration of this compound should be carefully chosen to achieve a target degradation of 5-20%.

-

Stir the reaction mixture at a controlled temperature for a defined period.

-

Periodically withdraw aliquots from the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a reducing agent).

-

Analyze the samples by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

-

Identify the degradation products using mass spectrometry (MS).

-

Quantify the extent of degradation and the formation of degradation products.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

An In-depth Technical Guide to Potassium Peroxide (K₂O₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental chemical properties of potassium peroxide, specifically its molecular formula and molar mass. The information is presented to support research and development activities where this compound may be utilized.

Molecular Composition and Mass

This compound is an inorganic compound with the molecular formula K₂O₂[1][2]. It is formed, along with potassium oxide (K₂O) and potassium superoxide (KO₂), when potassium reacts with oxygen in the air[1].

The molar mass of a compound is determined by the sum of the atomic masses of its constituent atoms. The calculation for the molar mass of this compound is based on the atomic masses of potassium (K) and oxygen (O).

Table 1: Atomic and Molar Mass of this compound (K₂O₂) and Its Constituent Elements

| Element (Symbol) | Number of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Potassium (K) | 2 | 39.0983[3][4][5] | 78.1966 |

| Oxygen (O) | 2 | 15.9994[6][7] | 31.9988 |

| **this compound (K₂O₂) ** | - | - | 110.1954 [6][7] |

Note: The standard atomic weight of potassium is 39.0983(1) g/mol [4]. The standard atomic weight of oxygen is approximately 15.999 g/mol [8][9][10]. The molar mass of K₂O₂ is also cited as 110.196 g/mol [1].

Experimental Protocols

The determination of the molar mass of K₂O₂ is a foundational calculation in chemistry. The experimental protocol to verify this would involve standard analytical techniques.

Methodology for Molar Mass Determination:

A common method to experimentally determine the molar mass of a compound like this compound involves titration. For instance, a known mass of K₂O₂ can be reacted with an excess of a reducing agent of known concentration. The amount of reducing agent consumed in the reaction can be determined by titration, which then allows for the calculation of the moles of K₂O₂ that reacted.

-

Sample Preparation: A precisely weighed sample of pure this compound is dissolved in a suitable solvent.

-

Reaction: The this compound solution is reacted with a standardized solution of a reducing agent (e.g., potassium permanganate in acidic solution). The reaction stoichiometry must be known.

-

Titration: The excess reducing agent is then back-titrated with a standard solution of an oxidizing agent.

-

Calculation: From the titration data, the number of moles of the reducing agent that reacted with K₂O₂ is calculated. Using the stoichiometry of the reaction, the number of moles of K₂O₂ in the original sample is determined. The molar mass is then calculated by dividing the initial mass of the K₂O₂ by the calculated number of moles.

Visualizations

Diagram 1: Molecular Composition of this compound

Caption: Molecular structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | K2O2 | CID 28202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. K2O2 - molar and relative molecular mass [your-online.ru]

- 7. Molecular weight of K2O2 [convertunits.com]

- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 10. Oxygen - Wikipedia [en.wikipedia.org]

Standard Enthalpy of Formation of Potassium Peroxide (K₂O₂)

An In-depth Technical Guide to the Standard Enthalpy of Formation of Potassium Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation (ΔH_f°) of this compound (K₂O₂), a critical thermodynamic parameter for researchers and professionals in chemistry and materials science. The document details its accepted values, outlines a representative experimental protocol for its determination via solution calorimetry, and presents a theoretical calculation using the Born-Haber cycle.

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (298.15 K and 1 atm). For this compound, the reaction is:

2K(s) + O₂(g) → K₂O₂(s)

Multiple sources report values for the standard enthalpy of formation of solid this compound, which are summarized in the table below. The values are consistently exothermic, indicating that the formation of this compound from its elements is an energetically favorable process.

Table 1: Reported Values for the Standard Enthalpy of Formation of K₂O₂(s)

| Standard Enthalpy of Formation (ΔH_f°) | Source Citation |

| -496 kJ/mol | [1][2] |

| -495.8 kJ/mol | [3] |

| -494.1 kJ/mol | [4] |

Experimental Determination via Solution Calorimetry

Direct measurement of the heat of formation of K₂O₂(s) from the direct reaction of potassium and oxygen is experimentally challenging to perform calorimetrically. A more common and practical approach is to use solution calorimetry and apply Hess's Law. This indirect method involves measuring the enthalpy change of a reaction that is easier to control, such as the reaction of this compound with a strong acid.

The overall workflow for this determination is outlined below.

Representative Experimental Protocol

The following protocol is a representative methodology for determining the enthalpy of reaction of this compound with an acid. It is based on standard solution calorimetry techniques.[5][6]

Objective: To determine the molar enthalpy of reaction for K₂O₂(s) with excess hydrochloric acid and subsequently calculate the standard enthalpy of formation of K₂O₂(s).

Materials and Apparatus:

-

Coffee-cup calorimeter (e.g., two nested polystyrene cups with a lid)[7]

-

Magnetic stirrer and stir bar

-

Digital thermometer (precision of ±0.1 °C)

-

Analytical balance (precision of ±0.001 g)

-

This compound (K₂O₂), solid

-

1.0 M Hydrochloric acid (HCl) solution

-

Standardized 1.0 M Sodium hydroxide (NaOH) solution for calorimeter calibration

-

Deionized water

Procedure:

Part A: Determination of the Calorimeter Heat Capacity (C_cal)

-

Assemble the calorimeter. Place 50.0 mL of 1.0 M HCl into the calorimeter, insert the magnetic stir bar, and place it on the magnetic stirrer.

-

Place the lid on the calorimeter, insert the thermometer, and begin stirring.

-

Allow the system to reach thermal equilibrium and record the temperature every 30 seconds for 3 minutes to establish a baseline initial temperature (T_initial_acid).

-

Measure 50.0 mL of 1.0 M NaOH into a separate beaker and record its temperature. Ensure it is the same as the acid's initial temperature.

-

Rapidly add the 50.0 mL of NaOH to the calorimeter, replace the lid, and continue stirring.

-

Record the temperature every 30 seconds for 8-10 minutes until a stable cooling trend is observed.

-

Plot temperature versus time and extrapolate the cooling curve back to the time of mixing to determine the maximum temperature (T_final).[8]

-

Calculate the heat released by the neutralization reaction (q_neut), for which ΔH is known (-55.8 kJ/mol).

-

Calculate the heat absorbed by the solution (q_soln) using its mass, specific heat capacity (assume 4.18 J/g·°C), and the temperature change (ΔT = T_final - T_initial).

-

The heat absorbed by the calorimeter (q_cal) is the difference: q_cal = q_neut - q_soln.

-

The heat capacity of the calorimeter is C_cal = q_cal / ΔT.

Part B: Enthalpy of Reaction of K₂O₂

-

Thoroughly clean and dry the calorimeter.

-

Place 100.0 mL of 1.0 M HCl into the calorimeter and establish the initial temperature (T_initial) as in Part A.

-

Accurately weigh approximately 1.0-1.5 g of K₂O₂ and record the exact mass.

-

Rapidly add the weighed K₂O₂ to the acid in the calorimeter, replace the lid, and continue stirring.

-

Record the temperature every 30 seconds for 10-15 minutes, monitoring the reaction (which produces potassium chloride and hydrogen peroxide) until a stable cooling trend is established.

-

Plot temperature versus time and determine the corrected maximum temperature (T_final) by extrapolation.[9]

Data Analysis and Calculations:

-

Calculate the temperature change, ΔT = T_final - T_initial.

-

Calculate the total heat absorbed by the system (solution and calorimeter), q_sys: q_sys = (mass_solution * c_solution * ΔT) + (C_cal * ΔT) (Assume the density and specific heat of the final solution are close to that of water).

-

The heat of reaction (q_rxn) is equal in magnitude but opposite in sign to the heat absorbed by the system: q_rxn = -q_sys.

-

Calculate the moles of K₂O₂ reacted.

-

Determine the molar enthalpy of reaction (ΔH_rxn) in kJ/mol: ΔH_rxn = q_rxn / moles of K₂O₂.

-

Using the determined ΔH_rxn for the reaction K₂O₂(s) + 2HCl(aq) → 2KCl(aq) + H₂O₂(aq), apply Hess's Law to find ΔH_f° for K₂O₂(s): ΔH_rxn = [2ΔH_f°(KCl, aq) + ΔH_f°(H₂O₂, aq)] - [ΔH_f°(K₂O₂, s) + 2ΔH_f°(HCl, aq)]

-

Rearrange the equation to solve for ΔH_f°(K₂O₂, s), using known standard enthalpy of formation values for the other species.

Theoretical Calculation via Born-Haber Cycle

The Born-Haber cycle is a theoretical application of Hess's Law that allows for the calculation of the lattice energy or the standard enthalpy of formation of an ionic compound by breaking down the formation process into a series of discrete steps for which enthalpy changes are known.

Table 2: Thermodynamic Data for the Born-Haber Cycle of K₂O₂

| Thermodynamic Quantity | Process | Enthalpy Change (kJ/mol) | Source Citation |

| Enthalpy of Atomization of K | K(s) → K(g) | +89 | [4] |

| First Ionization Energy of K | K(g) → K⁺(g) + e⁻ | +418.8 | [2] |

| Bond Dissociation Energy of O₂ | O₂(g) → 2O(g) | +498.4 | [10] |

| First Electron Affinity of O | O(g) + e⁻ → O⁻(g) | -141 | [11][12] |

| Second Electron Affinity of O | O⁻(g) + e⁻ → O²⁻(g) | +744 | [11] |

| Lattice Energy of K₂O₂ | 2K⁺(g) + O₂²⁻(g) → K₂O₂(s) | -2238 (for K₂O) * | [13] |

The formation of the peroxide ion (O₂²⁻) from O₂(g) involves breaking the O=O bond and then adding two electrons. A more direct value for the formation of the gaseous peroxide dianion is needed for an accurate calculation.

The diagram below illustrates the energetic steps involved in the formation of one mole of solid this compound from its constituent elements in their standard states.

According to Hess's Law, the enthalpy of formation is the sum of the enthalpy changes of all other steps in the cycle:

ΔH_f° = (2 * ΔH_atom(K)) + (2 * IE₁(K)) + ΔH_diss(O₂) + ΔH_f(O₂²⁻, g) + ΔH_lattice

This theoretical cycle highlights the interplay of various energetic factors that contribute to the overall stability of the ionic compound. The large exothermic lattice energy is a key driving force in the formation of stable ionic solids.[14]

References

- 1. What is potassiums ionization energy class 11 chemistry CBSE [vedantu.com]

- 2. Potassium - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. WebElements Periodic Table » Potassium » thermochemistry and thermodynamics [webelements.com]

- 5. web.colby.edu [web.colby.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. web.williams.edu [web.williams.edu]

- 9. researchgate.net [researchgate.net]

- 10. atct.anl.gov [atct.anl.gov]

- 11. brainly.com [brainly.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. The electron affinity of oxygen is -141 kJ/mol, corresponding - Brown 14th Edition Ch 8 Problem 100 [pearson.com]

- 14. The stability of K2OK2O2 and KO2 is inorder operatornameK2OK2O2KO2 class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide on the Formation of Potassium Peroxide from the Reaction of Potassium with Atmospheric Oxygen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between potassium and atmospheric oxygen, with a specific focus on the formation of potassium peroxide (K₂O₂). This document details the underlying chemistry, experimental protocols, quantitative data, and safety considerations relevant to researchers and professionals in drug development and other scientific fields where precise control of this reaction is critical.

Introduction

Potassium, a highly reactive alkali metal, readily reacts with atmospheric oxygen to form a mixture of oxides, primarily potassium oxide (K₂O), this compound (K₂O₂), and potassium superoxide (KO₂).[1][2] The distribution of these products is highly dependent on the reaction conditions, including the concentration of oxygen, temperature, and reaction time. The formation of this compound is favored under a limited supply of oxygen. This guide elucidates the scientific principles and practical methodologies for controlling this reaction to selectively synthesize this compound.

Reaction Stoichiometry and Thermodynamics

The primary reactions of potassium with oxygen are as follows:

-

Formation of Potassium Oxide: 4K + O₂ → 2K₂O

-

Formation of this compound: 2K + O₂ → K₂O₂[3]

-

Formation of Potassium Superoxide: K + O₂ → KO₂[4]

The standard enthalpy of formation for this compound (K₂O₂) is -496 kJ·mol⁻¹.[1] The reaction is thermodynamically favorable, but achieving a high yield and purity of K₂O₂ requires careful control over the reaction kinetics to prevent the formation of the more thermodynamically stable superoxide under excess oxygen conditions.

Experimental Protocol for the Synthesis of this compound

While the direct synthesis of pure this compound from the reaction of potassium with atmospheric oxygen is challenging due to the co-formation of other oxides, the following protocol outlines a general procedure for maximizing the yield of K₂O₂. This protocol is a synthesis of information from various sources and should be adapted and optimized for specific laboratory conditions.

3.1. Materials and Apparatus

-

Reactants:

-

High-purity potassium metal, stored under mineral oil.

-

Dry, purified oxygen gas.

-

Inert gas (e.g., Argon or Nitrogen) for purging.

-

-

Apparatus:

-

A reaction tube made of a material resistant to high temperatures and attack by molten potassium (e.g., alumina or nickel).

-

A tube furnace with precise temperature control.

-

A gas handling system with mass flow controllers to regulate the flow of oxygen and inert gas.

-

A vacuum pump for evacuating the reaction system.

-

A cold trap to condense any volatile byproducts.

-

Schlenk line or glove box for handling potassium in an inert atmosphere.

-

3.2. Experimental Procedure

-

Preparation of Potassium: In an inert atmosphere (glove box or under a stream of argon), carefully cut a known mass of potassium metal, removing the outer oxide layer to expose a clean, silvery surface.

-

Apparatus Setup: Place the cleaned potassium sample into the center of the reaction tube. Assemble the reaction tube within the tube furnace and connect it to the gas handling system and vacuum line.

-

Purging: Evacuate the reaction tube and then backfill with a high-purity inert gas. Repeat this cycle several times to ensure the removal of all atmospheric oxygen and moisture.

-

Reaction Initiation:

-

Begin heating the tube furnace to a temperature just above the melting point of potassium (63.5 °C).

-

Once the potassium is molten, introduce a controlled, limited flow of dry oxygen gas into the reaction tube. The oxygen should be diluted with an inert gas to maintain a low partial pressure of oxygen.

-

-

Reaction Control:

-

Maintain the temperature of the furnace between 200 °C and 300 °C. The optimal temperature will need to be determined empirically to favor the formation of the peroxide over the superoxide.

-

Continuously monitor the pressure and gas flow throughout the reaction. The reaction is exothermic, and the temperature should be carefully controlled to prevent a runaway reaction leading to the formation of superoxide.

-

The reaction time will depend on the amount of potassium and the oxygen flow rate. The reaction is complete when the potassium is fully consumed.

-

-

Cooling and Product Recovery:

-

Once the reaction is complete, stop the oxygen flow and cool the reaction tube to room temperature under a positive pressure of inert gas.

-

In an inert atmosphere, carefully remove the solid product from the reaction tube. The product will be a yellowish-white solid.

-

Quantitative Data

The following table summarizes key physical and thermodynamic properties of this compound. It is important to note that experimental yields and purity are highly dependent on the specific reaction conditions and are not widely reported in the literature for the direct synthesis from elements.

| Property | Value | Reference |

| Molar Mass | 110.196 g/mol | [1] |

| Appearance | Yellowish-white amorphous solid | [1] |

| Melting Point | 490 °C | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -496 kJ·mol⁻¹ | [1] |

| Crystal Structure | Orthorhombic | [1] |

Characterization of Reaction Products

Due to the formation of a mixture of oxides, robust analytical techniques are required to identify and quantify the components of the product.

5.1. X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in the product. Each potassium oxide (K₂O, K₂O₂, and KO₂) has a distinct crystal structure and will produce a unique diffraction pattern. The crystal structure of K₂O₂ is orthorhombic.[1][5]

5.2. Raman Spectroscopy

Raman spectroscopy can be used to identify the different oxygen-oxygen bonds present in the product. The peroxide ion (O₂²⁻) in K₂O₂ will have a characteristic vibrational frequency that is different from the superoxide ion (O₂⁻) in KO₂ and the oxide ion (O²⁻) in K₂O.

Signaling Pathways and Experimental Workflow

The reaction of potassium with oxygen can be visualized as a stepwise process where the initial product can be further oxidized.

Caption: Reaction pathway for the oxidation of potassium.

The experimental workflow for the synthesis and analysis of this compound is a multi-step process requiring careful handling and precise control.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

The reaction of potassium with oxygen, and the handling of the resulting peroxide, present significant safety hazards.

-

Potassium Metal: Potassium is highly reactive and pyrophoric in air. It must be handled under an inert atmosphere (e.g., in a glove box or under a stream of argon). It reacts violently with water to produce flammable hydrogen gas.

-

This compound: this compound is a strong oxidizing agent and can form explosive mixtures with organic materials. It reacts vigorously with water.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and flame-retardant laboratory coat, must be worn at all times. Gloves resistant to the chemicals being handled should also be used.

-

Emergency Procedures: An appropriate fire extinguisher for alkali metal fires (Class D) must be readily available. A spill kit for reactive metals should also be on hand.

Conclusion

The synthesis of this compound from the direct reaction of potassium with atmospheric oxygen is a complex process that requires precise control of reaction conditions to achieve a desirable yield and purity. This guide has provided a foundational understanding of the chemistry involved, a general experimental protocol, and an overview of the necessary characterization and safety procedures. Further research and optimization of the described methods are necessary to develop a robust and reproducible synthesis for specific applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | K2O2 | CID 28202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2 K + O2 → K2O2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. m.youtube.com [m.youtube.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide to the Solubility and Reactivity of Potassium Peroxide in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of potassium peroxide (K₂O₂) in aqueous environments. Due to its high reactivity, the interaction of this compound with water is more accurately described as a vigorous decomposition rather than a simple dissolution. This document outlines the fundamental chemical reactions, thermodynamic properties, and detailed experimental protocols for the quantitative analysis of this process.

Solubility of this compound

This compound is a yellow amorphous solid that is highly reactive towards water.[1][2] Standard solubility values, typically expressed in grams per 100 mL, are not available for this compound because it undergoes a rapid and exothermic decomposition upon contact with water.[1][3] This inherent instability makes the preparation of a stable aqueous solution under normal conditions unfeasible.

The term "solubility" in this context is therefore misleading. The interaction is characterized by a chemical reaction rather than physical dissolution. However, by analogy with the less reactive sodium peroxide (Na₂O₂), it is plausible that the rate of decomposition could be significantly reduced at very low temperatures (i.e., in ice-cold water), potentially allowing for transient dissolution before significant decomposition occurs.

Table 1: Qualitative Solubility and Physical Properties of this compound

| Property | Observation | Citation(s) |

| Appearance | Yellow amorphous solid | [1][2] |

| Solubility in Water | Does not dissolve in a stable manner; reacts violently and decomposes. | [1][3] |

| Melting Point | 490 °C (decomposes) | [4] |

| Molar Mass | 110.196 g/mol | [1] |

| Standard Enthalpy of Formation (ΔHf°) | -496 kJ/mol | [1][4] |

Reactivity in Water: Reaction Pathways and Products

The reaction of this compound with water is a vigorous, exothermic process that can be explosive in large quantities.[2] The reaction proceeds through a primary hydrolysis step to form potassium hydroxide (KOH) and hydrogen peroxide (H₂O₂).[5]

Primary Reaction: K₂O₂(s) + 2H₂O(l) → 2KOH(aq) + H₂O₂(aq)

The potassium hydroxide produced is a strong base, which increases the pH of the solution.[5] Hydrogen peroxide is unstable in alkaline conditions and rapidly decomposes into water and oxygen gas. This decomposition is also highly exothermic and is catalyzed by the presence of hydroxide ions.

Secondary Decomposition: 2H₂O₂(aq) → 2H₂O(l) + O₂(g)

Combining these two steps gives the overall reaction, which is commonly cited:

Overall Reaction: 2K₂O₂(s) + 2H₂O(l) → 4KOH(aq) + O₂(g)[1]

This overall reaction highlights the final products, but it is crucial for researchers to recognize the role of hydrogen peroxide as a key, reactive intermediate.

Experimental Protocols

Due to the lack of published kinetic data, this section provides detailed experimental protocols for researchers to characterize the reactivity of this compound with water. Extreme caution must be exercised when handling this compound, as it is a strong oxidizer and reacts violently with water and organic materials.[6][7] All manipulations should be performed in a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, face shield, and chemical-resistant gloves.

Calorimetric Determination of Heat of Reaction

This protocol outlines the use of a constant-pressure calorimeter (e.g., a coffee-cup calorimeter) to determine the enthalpy change (ΔH) for the overall reaction of K₂O₂ with water.

Methodology:

-

Apparatus Setup:

-

Assemble a coffee-cup calorimeter consisting of two nested polystyrene cups with a lid.

-

The lid should have holes for a calibrated thermometer (or temperature probe) and a stirrer.

-

-

Procedure:

-

Accurately measure a known volume of deionized water (e.g., 100.0 mL) into the calorimeter.

-

Allow the water to reach thermal equilibrium and record the initial temperature (Tinitial) to ±0.1 °C.

-

Weigh a small, precise amount of this compound (e.g., 0.5 g) in a dry, sealed container.

-

Carefully and quickly add the K₂O₂ to the water, immediately replace the lid, and begin stirring.

-

Monitor the temperature, recording the maximum temperature reached (Tfinal).

-

-

Data Analysis:

-

Calculate the heat absorbed by the solution (qsoln) using the formula:

-

qsoln = msoln × csoln × ΔT

-

Where:

-

msoln is the total mass of the solution (mass of water + mass of K₂O₂).

-

csoln is the specific heat capacity of the solution (assume it is the same as water, 4.184 J/g·°C).

-

ΔT = Tfinal - Tinitial.

-

-

-

The heat of the reaction (qrxn) is equal in magnitude but opposite in sign to the heat absorbed by the solution: qrxn = -qsoln.

-

Calculate the enthalpy change per mole of K₂O₂ (ΔHrxn):

-

ΔHrxn = qrxn / moles of K₂O₂

-

-

Kinetic Analysis of the Reaction

This workflow describes how to monitor the reaction progress over time by quantifying the formation of products.

Methodology:

-

Reaction Setup:

-

In a temperature-controlled vessel, add a known mass of K₂O₂ to a known volume of water with vigorous stirring. Start a timer immediately.

-

-

Quenching and Sampling:

-

At predetermined time intervals (e.g., 5, 10, 20, 30 seconds), withdraw a small aliquot of the reacting solution.

-

Immediately quench the reaction in the aliquot by adding it to a beaker of ice-cold, dilute sulfuric acid. This will neutralize the KOH and stabilize the H₂O₂.

-

-

Quantification of Products:

-